molecular formula C22H20N2O3 B8499418 4-[(Dibenzylcarbamoyl)amino]benzoic acid CAS No. 86764-84-3

4-[(Dibenzylcarbamoyl)amino]benzoic acid

Cat. No.: B8499418
CAS No.: 86764-84-3
M. Wt: 360.4 g/mol
InChI Key: AESQUTRXAMDOSL-UHFFFAOYSA-N
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Description

4-[(Dibenzylcarbamoyl)amino]benzoic acid is a benzoic acid derivative featuring a dibenzylcarbamoyl group attached to the aromatic ring via an amino linkage. This compound is structurally characterized by a carbamate functional group (N–C=O) bound to two benzyl substituents, which confers unique electronic and steric properties. Such derivatives are typically synthesized via reactions between 4-aminobenzoic acid and substituted carbamoyl chlorides under basic conditions.

Properties

CAS No.

86764-84-3

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

4-(dibenzylcarbamoylamino)benzoic acid

InChI

InChI=1S/C22H20N2O3/c25-21(26)19-11-13-20(14-12-19)23-22(27)24(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,27)(H,25,26)

InChI Key

AESQUTRXAMDOSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[(Dibenzylcarbamoyl)amino]benzoic acid with structurally related benzoic acid derivatives in terms of substituents, synthesis, and properties:

Compound Name Molecular Formula Key Substituents Synthesis Method Key Properties Reference
This compound C₂₂H₂₀N₂O₃ Dibenzylcarbamoyl, amino, carboxylic acid Reaction of 4-aminobenzoic acid with dibenzylcarbamoyl chloride in basic conditions Expected high lipophilicity due to benzyl groups; potential bioactivity inferred
4-[(Phenylcarbamoyl)amino]benzoic acid [2] C₁₄H₁₂N₂O₃ Phenylcarbamoyl, amino, carboxylic acid 4-aminobenzoic acid + phenyl isocyanate in dry acetone Insecticidal activity (LC₅₀: 0.12 mM for 2nd instar S. littoralis larvae)
4-[(4-Carboxybenzoyl)amino]benzoic acid C₁₅H₁₁NO₅ 4-Carboxybenzoyl, amino, carboxylic acid Condensation of 4-aminobenzoic acid with 4-carboxybenzoyl chloride High polarity due to dual carboxylic acid groups; used in polymer/crystal engineering
4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (SB1) C₁₆H₁₅N₂O₂ Dimethylaminobenzylidene, carboxylic acid Schiff base formation from 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde UV λmax (MeOH): 341 nm (ε = 0.3896), 267 nm (ε = 0.9121); fluorescent properties
4-[(Quinolin-4-yl)amino]benzoic acid (F01–F09) C₁₆H₁₂N₂O₂ Quinoline-4-yl, amino, carboxylic acid Condensation of 4-aminobenzoic acid with quinoline intermediates Anticancer activity via kinase inhibition; enhanced π-π stacking from quinoline

Key Comparisons :

Substituent Effects: Lipophilicity: The dibenzylcarbamoyl group in the target compound likely increases lipophilicity compared to derivatives with single phenyl (e.g., [2]) or polar groups (e.g., SB1’s dimethylamino). This could enhance membrane permeability but reduce aqueous solubility . Electronic Properties: Electron-withdrawing groups (e.g., carboxylic acid in ) increase acidity (pKa ~2–3), while electron-donating groups (e.g., dimethylamino in SB1) shift UV absorption to longer wavelengths .

Biological Activity: The phenylcarbamoyl derivative [2] exhibits insecticidal activity (LC₅₀ = 0.12 mM), attributed to carbamate-mediated acetylcholinesterase inhibition. The dibenzylcarbamoyl analog may show enhanced activity due to increased steric bulk, though this requires experimental validation . Quinoline-containing analogs (e.g., F01–F09) demonstrate anticancer activity, suggesting that bulky aromatic substituents can modulate target specificity .

Synthesis :

  • Carbamoyl derivatives (e.g., [2], target compound) are synthesized via nucleophilic acyl substitution, while Schiff bases (e.g., SB1) require imine formation. Yields depend on steric hindrance; dibenzyl groups may slow reaction kinetics compared to smaller substituents .

Structural Characterization :

  • UV/Vis and IR spectra are critical for differentiating substituents. SB1’s λmax at 341 nm contrasts with phenylcarbamoyl derivatives (λmax ~270–300 nm), reflecting extended conjugation in Schiff bases .

Research Findings and Implications

  • Bioactivity Gaps: While the insecticidal and anticancer activities of analogs are documented , data for the dibenzylcarbamoyl derivative are lacking.
  • Stability : Carbamates are prone to hydrolysis under acidic/basic conditions. The dibenzylcarbamoyl group may enhance stability compared to aliphatic carbamates due to steric protection of the carbonyl group .
  • Crystallography : Tools like SHELXL () and ORTEP-3 () are essential for resolving substituent conformations, which influence packing and solubility .

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